N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-methylglycinamide
Overview
Description
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-mesityl-N~2~-methylglycinamide, commonly known as DCMG, is a compound that has gained attention in the scientific community due to its potential applications in research. DCMG is a sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of DCMG is not fully understood, but it is believed to involve the inhibition of proteases and the modulation of inflammatory responses. DCMG may also interact with other cellular components, leading to its various effects.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects, including the inhibition of proteases, modulation of inflammatory responses, and potential anticancer effects. DCMG has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using DCMG in lab experiments is its high yield and cost-effectiveness. Additionally, DCMG has been shown to have various effects that make it a useful tool for research. However, one limitation of DCMG is its limited solubility in water, which may affect its bioavailability in certain experiments.
Future Directions
There are several future directions for research on DCMG, including further investigation into its mechanism of action and potential applications in cancer treatment. Additionally, studies on the pharmacokinetics and pharmacodynamics of DCMG may provide valuable information for its potential use in humans. Further research on the potential side effects of DCMG is also necessary to ensure its safety for use in humans.
In conclusion, DCMG is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in research. DCMG has been synthesized using various methods and has been shown to have various effects, including the inhibition of proteases, modulation of inflammatory responses, and potential anticancer effects. Future research on DCMG may provide valuable information for its potential use in humans.
Scientific Research Applications
DCMG has been used in various scientific research applications, including as a protease inhibitor, an anti-inflammatory agent, and a potential anticancer agent. DCMG has been shown to inhibit the activity of proteases such as elastase and cathepsin G, which are involved in inflammatory responses. Additionally, DCMG has been shown to have anti-inflammatory effects in animal models. In vitro studies have also suggested that DCMG may have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-11-7-12(2)18(13(3)8-11)21-17(23)10-22(4)26(24,25)16-9-14(19)5-6-15(16)20/h5-9H,10H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNKGFKVAWINJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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